molecular formula C4H5ClN2 B097951 5-chloro-3-methyl-1H-pyrazole CAS No. 15953-45-4

5-chloro-3-methyl-1H-pyrazole

Cat. No.: B097951
CAS No.: 15953-45-4
M. Wt: 116.55 g/mol
InChI Key: HUKMIFHEPZRLMM-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorine atom and a methyl group on the pyrazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. For instance, the reaction of 3-chloro-2-butanone with hydrazine hydrate under reflux conditions yields this compound .

Another method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of a terminal alkyne with hydrazine and carbon monoxide in the presence of a palladium catalyst can produce pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to yield pyrazolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution: Formation of 5-amino-3-methyl-1H-pyrazole or 5-thio-3-methyl-1H-pyrazole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 5-chloro-3-methyl-1H-pyrazoline.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole: Lacks the chlorine atom, which affects its reactivity and biological activity.

    5-Chloro-1H-pyrazole: Lacks the methyl group, which influences its chemical properties.

    3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group, altering its steric and electronic properties.

Uniqueness

5-Chloro-3-methyl-1H-pyrazole is unique due to the presence of both chlorine and methyl substituents on the pyrazole ring. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties. The compound’s versatility makes it a valuable intermediate in the synthesis of complex molecules for various applications.

Properties

IUPAC Name

3-chloro-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKMIFHEPZRLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871251
Record name 3-Chloro-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90586-92-8, 15953-45-4
Record name 1H-Pyrazole, 3-chloro-5-methyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methylpyrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with cyclohexylamine?

A1: The reaction outcome depends on the substituent at the 1-position of the pyrazole ring [, ].

  • When the substituent is phenyl, the reaction with cyclohexylamine yields (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This product arises from a condensation reaction followed by hydrolysis [].

Q2: How do the products from the reaction of this compound-4-carbaldehyde with cyclohexylamine differ in their crystal structures?

A2: The two products exhibit distinct crystal packing arrangements due to different intermolecular interactions []:

  • (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one molecules form centrosymmetric dimers through a network of hydrogen bonds. Each dimer is characterized by one R2(2)(4) ring and two inversion-related S(6) rings [].
  • 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde molecules utilize C–H⋯O hydrogen bonds to assemble into sheet-like structures. An intramolecular N–H⋯N hydrogen bond is also observed within these molecules [].

Q3: Can ionic liquids be used in the synthesis of molecules containing the this compound moiety?

A3: Yes, ionic liquids have been successfully employed in the synthesis of compounds incorporating the this compound unit. For instance, a study demonstrated the efficient synthesis of 3-chloro-1-(7- nitrobenzothiazole-2-yl)- 4-(5’-chloro -3’ -methyl-1H - pyrazole)azetidin-2-one using an ionic liquid []. This highlights the potential of ionic liquids as alternative solvents or catalysts in synthesizing complex molecules containing this particular pyrazole derivative.

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